3,5,7-Triphenylnonamethylpentasiloxane

Übersicht

Beschreibung

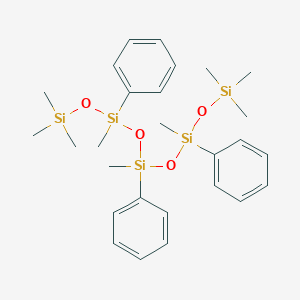

3,5,7-Triphenylnonamethylpentasiloxane is a siloxane compound with the molecular formula C27H42O4Si5 and a molecular weight of 571.05 g/mol . It is characterized by its unique structure, which includes three phenyl groups and nine methyl groups attached to a pentasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.

Wirkmechanismus

Target of Action

The primary targets of 3,5,7-Triphenylnonamethylpentasiloxane are currently unknown. This compound is a type of organosiloxane, a class of silicon-based polymers that have a wide range of applications due to their thermal stability, low toxicity, and resistance to oxidation . .

Mode of Action

As an organosiloxane, it may interact with biological systems through hydrophobic interactions or by modifying the properties of cell membranes

Pharmacokinetics

As an organosiloxane, it is likely to have good thermal stability and resistance to oxidation , which could influence its pharmacokinetic properties.

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the presence of other chemicals, temperature, pH, and the specific biological environment could all potentially affect the action, efficacy, and stability of this compound .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5,7-Triphenylnonamethylpentasiloxane can be synthesized through the reaction of trisiloxane, 1,5-dichloro-1,3,5-trimethyl-1,3,5-triphenyl-, and potassium trimethylsilanolate . The reaction typically involves the use of an inert atmosphere and anhydrous conditions to prevent hydrolysis and ensure high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The compound is then purified through distillation or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

3,5,7-Triphenylnonamethylpentasiloxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form silanol derivatives.

Reduction: Reduction reactions can convert the phenyl groups to other functional groups.

Substitution: The phenyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes.

Wissenschaftliche Forschungsanwendungen

3,5,7-Triphenylnonamethylpentasiloxane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.

Biology: The compound’s stability makes it suitable for use in biological assays and as a component in biomaterials.

Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane

- Dodecamethylpentasiloxane

- 1,3-Diphenyl-1,3-dimethyldisiloxane

- 3-Phenyl-1,1,3,5,5-pentamethyltrisiloxane

- 1,1,1,3,3,5,5-Heptamethyltrisiloxane

Uniqueness

3,5,7-Triphenylnonamethylpentasiloxane is unique due to its specific combination of phenyl and methyl groups, which confer distinct chemical and physical properties. Its stability, hydrophobicity, and versatility make it a valuable compound in various fields of research and industry.

Biologische Aktivität

3,5,7-Triphenylnonamethylpentasiloxane is a siloxane compound known for its diverse applications in various fields, including cosmetics, pharmaceuticals, and materials science. Its biological activity has garnered interest due to its potential effects on human health and the environment. This article explores the compound's biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a siloxane backbone with phenyl groups that enhance its hydrophobic properties. The molecular formula can be represented as . The unique structure contributes to its interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Endocrine Disruption : Studies indicate that certain siloxanes may exhibit endocrine-disrupting properties, affecting hormonal balance and reproductive health .

- Cell Membrane Interaction : The hydrophobic nature allows the compound to interact with lipid membranes, potentially altering membrane fluidity and function.

- Reactive Oxygen Species (ROS) Generation : Some siloxanes have been shown to induce oxidative stress through ROS generation, leading to cellular damage .

Toxicity Profiles

The toxicity of this compound has been evaluated in various studies. Key findings include:

- Acute Toxicity : Limited data suggest low acute toxicity in animal models; however, chronic exposure studies are necessary for comprehensive risk assessment.

- Genotoxicity : Some reports indicate potential genotoxic effects; further investigation is required to establish causal relationships.

- Reproductive Toxicity : Evidence suggests possible reproductive effects in animal studies, necessitating caution in applications involving prolonged exposure .

Case Studies

Several case studies highlight the biological implications of this compound:

-

Case Study on Endocrine Disruption :

- A study examined the effects of siloxanes on rat models exposed to varying concentrations of this compound. Results indicated alterations in hormone levels and reproductive outcomes.

-

Environmental Impact Assessment :

- Research conducted on aquatic ecosystems revealed that siloxanes can accumulate in sediments and affect local biota. The study emphasized the need for regulatory measures to mitigate environmental exposure.

-

Human Health Risk Evaluation :

- A longitudinal study tracked health outcomes in populations exposed to siloxanes through consumer products. Findings suggested correlations between exposure levels and incidences of hormonal disorders.

Comparative Data Table

Eigenschaften

IUPAC Name |

trimethyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxysilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4Si5/c1-32(2,3)28-34(7,25-19-13-10-14-20-25)30-36(9,27-23-17-12-18-24-27)31-35(8,29-33(4,5)6)26-21-15-11-16-22-26/h10-24H,1-9H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZBSNUICNVAAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O[Si](C)(C1=CC=CC=C1)O[Si](C)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698654 | |

| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6689-19-6 | |

| Record name | 1,1,1,3,5,7,9,9,9-Nonamethyl-3,5,7-triphenylpentasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.